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Scale Scale Range & Method of Clinically Meaningful
Name Scoring Administration Change

| ItchRO (Itch Reported Outcome) [1] | ItchRO(Obs): 0 (none) to 4 (very severe) [1]. Adult ItchRO
(weekly sum): 0 to 70 [2]. | Patient or caregiver-reported electronic diary, typically completed twice daily [2]
[1]. | A reduction of >1.0 peint on the 0-4 ItchRO(Obs) scale [1]. | | 5-D Itch Scale [2] | Total score from 5
(no pruritus) to 25 (most severe pruritus) [2]. | Self-reported questionnaire assessing five domains: duration,

degree, direction, disability, and distribution [2]. | Not explicitly defined in the searched maralixibat trials. |

Efficacy Data by Disease Indication

Disease . . Primary Pruritus Endpoint Key Supportive

. Trial Details . )
Indication (Change from Baseline) Biomarker Data
Alagille ICONIC trial ItchRO(Obs): -1.7 points (from sBA reduction:
Syndrome (N=31); Phase 2, 2.9) at Week 18 vs. placebo (P < Correlated with pruritus
(ALGS) [1] randomized 0.0001). Effect maintained improvement (r=0.47 at

withdrawal. through 4 years [1]. 1 year) [1].

Progressive MARCH-PFIC ItchRO(Obs): -1.7 vs. -0.6 for sBA reduction: -176
Familial (N=93); Phase 3, placebo; between-group pmol/L vs. +11 pmol/L
Intrahepatic randomized, for placebo; difference
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Disease . . Primary Pruritus Endpoint Key Supportive
o Trial Details . .
Indication (Change from Baseline) Biomarker Data
Cholestasis placebo- difference -1.1 (P = 0.0063) inthe  -187 pmol/L (P =
(PFIC) [3] controlled. BSEP-deficient cohort [3]. 0.0013) [3].
Primary Biliary Phase 2 Study Adult ItchRO (weekly sum): SBA levels were
Cholangitis (N=66); -26.5 for maralixibat vs. -23.4 for measured as a
(PBC) [2] randomized, placebo. Difference was not secondary outcome [2].
placebo- statistically significant (P=0.48),
controlled. potentially confounded by a large

placebo effect [2].

The relationship between these assessment methods and long-term outcomes is a critical area of research,

which can be visualized in the following pathway:
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Key Experimental Protocols
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The data in the tables above were generated through rigorous clinical trial designs. Here are the

methodologies for the key studies:

e ICONIC (ALGS): This was a pivotal Phase 2 study with an 18-week open-label period, a 4-week
randomized, double-blind, placebo-controlled withdrawal (RWD) period, and a long-term open-label
extension. The primary efficacy analysis compared the pruritus score during the RWD period between
the maralixibat and placebo groups [1].

MARCH-PFIC (PFIC): This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled
trial. Participants were randomized to receive either maralixibat or a placebo twice daily for 26 weeks.
The primary endpoint was the mean change in the morning ItchRO(Obs) score from baseline to
weeks 15-26 [3].

PBC Phase 2 Study: This was a randomized, double-blind, placebo-controlled trial. Patients were
randomized 2:1 to receive maralixibat or placebo for 13 weeks. The primary outcome was the change
from baseline in the Adult ItchRO weekly sum score [2].

Interpretation and Clinical Relevance

e Correlation with Long-Term Outcomes: In a post-hoc analysis of ALGS patients, those who
achieved a >1-point reduction in ItchRO(Obs) after 48 weeks of maralixibat treatment had a 93%
transplant-free survival rate at 6 years, compared to 57% in those with a <1-point reduction [1]. This
suggests that the early pruritus response, measured by ItchRO, may predict important long-term
outcomes.

Comparison with Other IBAT Inhibitors: An indirect treatment comparison suggests that maralixibat
may provide a greater reduction in serum bile acids than odevixibat in PFIC patients, though both
drugs show similar safety profiles [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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